1-(2-Chlorophenyl)-1H-imidazole-4-carboxamide
Description
Properties
Molecular Formula |
C10H8ClN3O |
|---|---|
Molecular Weight |
221.64 g/mol |
IUPAC Name |
1-(2-chlorophenyl)imidazole-4-carboxamide |
InChI |
InChI=1S/C10H8ClN3O/c11-7-3-1-2-4-9(7)14-5-8(10(12)15)13-6-14/h1-6H,(H2,12,15) |
InChI Key |
FXVQWGOECXEEOO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=C(N=C2)C(=O)N)Cl |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Diaminomaleonitrile (DAMN) with Aromatic Aldehydes
A foundational approach involves the cyclocondensation of 2,3-diaminomaleonitrile (DAMN) with 2-chlorobenzaldehyde. This method, adapted from oxidative cyclo-condensation protocols, employs cerium(IV) ammonium nitrate (CAN) and nitric acid (HNO₃) as catalysts . The reaction proceeds via a one-pot mechanism:
-
Imine Formation : DAMN reacts with 2-chlorobenzaldehyde to form a Schiff base intermediate.
-
Oxidative Cyclization : CAN/HNO₃ facilitates dehydrogenation, closing the imidazole ring.
-
Hydrolysis : The nitrile group at position 5 is hydrolyzed to a carboxamide under acidic or basic conditions.
Key Conditions :
-
Catalyst : CAN (0.45 equiv.) with HNO₃ (1.2 equiv.)
-
Solvent : Ethanol/water (3:1)
-
Temperature : 70°C, 4–6 hours
Computational studies on analogous systems suggest that electron-withdrawing groups (e.g., Cl) on the aromatic aldehyde enhance reaction kinetics by stabilizing transition states .
Imidoyl Chloride Cycloaddition with Isocyanoacetates
A modular strategy involves cycloaddition between imidoyl chlorides and ethyl isocyanoacetate, followed by functional group interconversion . For 1-(2-chlorophenyl)-1H-imidazole-4-carboxamide:
-
Imidoyl Chloride Synthesis :
-
2-Chlorobenzaldehyde is condensed with aniline derivatives to form N-arylbenzamides.
-
Treatment with SOCl₂ converts the amide to the corresponding imidoyl chloride.
-
-
Cycloaddition : The imidoyl chloride reacts with ethyl isocyanoacetate in the presence of a base (e.g., K₂CO₃), forming the imidazole-4-carboxylate ester.
-
Carboxamide Formation : The ester undergoes hydrolysis (NaOH/H₂O) to the carboxylic acid, followed by amidation (NH₃ or NH₂OH).
Key Conditions :
-
Base : K₂CO₃ (2.0 equiv.)
-
Solvent : Tetrahydrofuran (THF), room temperature
-
Yield : 65–72% for the cycloaddition step; 90% conversion to carboxamide
This method offers flexibility in introducing diverse aryl groups but requires anhydrous conditions for imidoyl chloride stability.
Regioselective Synthesis via Diazacarboxamide Intermediates
Regioselectivity challenges in imidazole synthesis are addressed using 2-hydroxyaryl-directed cyclization . Although originally developed for 2-hydroxyaryl derivatives, the protocol is adaptable to chlorophenyl analogs:
-
Schiff Base Formation : DAMN reacts with 2-chlorobenzaldehyde to generate a diaminomaleonitrile-based imine.
-
Cyclization : Treatment with a second aldehyde (e.g., benzaldehyde) in acetic acid induces cyclization, forming a diazacarboxamide intermediate.
-
Rearrangement : Acid-catalyzed diaza-Cope rearrangement yields the imidazole core.
Key Conditions :
Density functional theory (DFT) calculations indicate that the 2-chlorophenyl group stabilizes the transition state via π-stacking interactions, favoring imidazole over pyrazine byproducts .
Multi-Step Synthesis from 2-Chlorotrityl Chloride
A patent-derived method synthesizes clotrimazole analogs, adaptable to this compound :
-
Friedel-Crafts Alkylation : 2-Chlorobenzaldehyde reacts with benzene in concentrated H₂SO₄ to form diphenyl-(2-chlorophenyl)methane.
-
Chlorination : PCl₃-mediated chlorination yields 2-chlorotrityl chloride.
-
Imidazole Coupling : The trityl chloride reacts with imidazole-4-carboxamide in the presence of triethylamine.
Key Conditions :
-
Chlorination Agent : PCl₃ (3.0 equiv.), 80°C
-
Coupling Base : Triethylamine (2.5 equiv.)
This route is less favored due to low regiocontrol and hazardous chlorination steps.
Comparative Analysis of Preparation Methods
Mechanistic Insights and Optimization Strategies
-
Catalyst Selection : CAN/HNO₃ systems outperform traditional Lewis acids (e.g., AlCl₃) in oxidative cyclization due to redox-active Ce⁴⁺ .
-
Solvent Effects : Polar aprotic solvents (e.g., DMF) improve imidoyl chloride reactivity but increase side reactions .
-
Temperature Control : Cyclocondensation at 70°C balances reaction rate and byproduct formation .
Chemical Reactions Analysis
1-(2-Chlorophenyl)-1H-imidazole-4-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and ethanol, as well as catalysts such as palladium on carbon or copper sulfate. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has demonstrated that imidazole derivatives, including 1-(2-Chlorophenyl)-1H-imidazole-4-carboxamide, exhibit promising anticancer properties. A study highlighted the synthesis of novel imidazole-based hybrids that showed strong inhibition of tumor growth by targeting specific enzymes such as human carbonic anhydrases (hCA-IX and hCA-II) . These compounds were effective against breast cancer cell lines while showing minimal toxicity to normal cells, indicating their potential as selective anticancer agents.
Mechanistic Insights
The mechanism of action for these compounds often involves binding to specific molecular targets, modulating their activity. For instance, imidazole derivatives have been shown to inhibit pathways crucial for cancer cell proliferation and survival . The structure-activity relationship (SAR) studies indicate that modifications to the imidazole ring can significantly enhance anticancer efficacy .
Biological Research
Biological Assays
This compound is utilized in various biological assays to explore its effects on different biological pathways. Its ability to interact with cellular targets makes it a valuable tool for understanding disease mechanisms, particularly in cancer and infectious diseases .
Antimicrobial Properties
In addition to anticancer activity, this compound has shown potential as an antimicrobial agent. The emergence of drug-resistant pathogens necessitates the development of new therapeutic agents. Studies have reported that imidazole derivatives possess broad-spectrum antimicrobial activities, making them candidates for treating resistant infections .
Industrial Applications
Catalysis and Material Science
The unique structural features of this compound allow it to be explored in industrial applications. Its potential as a catalyst in chemical reactions has been investigated, which may lead to more efficient synthetic pathways in organic chemistry. Furthermore, the compound's properties may contribute to the development of new materials with specific functionalities .
Case Studies
Mechanism of Action
The mechanism of action of 1-(2-Chlorophenyl)-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. Additionally, it may interact with receptors in microbial cells, leading to antimicrobial effects .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Positional Isomerism and Electronic Effects
- Chlorophenyl Position: The target compound’s ortho-chlorophenyl group (vs. In contrast, the para-chlorophenyl derivative () is a common intermediate in drug synthesis due to its planar geometry.
- Fluorine vs.
Functional Group Modifications
- Carboxamide vs. Carboxylic Acid : The carboxamide group in the target compound (vs. carboxylic acid in ) offers better membrane permeability due to reduced ionization at physiological pH. However, carboxylic acid derivatives (e.g., ) are more water-soluble, favoring formulation as salts .
- Hydroxyalkyl-Phenyl Substitution : The 1-(1-hydroxy-4-phenylbutan-2-yl) variant () demonstrates superior oral bioavailability, attributed to the hydroxyalkyl chain enhancing solubility and intestinal absorption .
Biological Activity
1-(2-Chlorophenyl)-1H-imidazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. The imidazole ring, along with the carboxamide and chlorophenyl substituents, contributes to its pharmacological properties. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and structure-activity relationships (SAR).
- Molecular Formula : C10H8ClN3O
- Molecular Weight : Approximately 223.64 g/mol
- Structure : The compound consists of an imidazole ring substituted with a chlorophenyl group and a carboxamide functional group.
Biological Activity Overview
This compound has been studied for several biological activities:
- Anti-inflammatory Effects : Research indicates that the compound may possess anti-inflammatory properties, potentially acting through modulation of immune responses. It has been shown to enhance T-cell coactivation and improve dendritic cell immunogenicity, contributing to stronger immune responses .
- Anticancer Activity : Preliminary studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The structure-activity relationship indicates that modifications in the chlorophenyl group can significantly influence its anticancer efficacy .
The biological mechanisms through which this compound exerts its effects include:
- Modulation of Cell Signaling Pathways : The compound interacts with key signaling pathways involved in cell proliferation and apoptosis. This interaction may lead to altered expression of genes associated with cancer progression .
- Inhibition of Enzymatic Activity : Some studies suggest that the compound may inhibit specific enzymes involved in tumor growth and inflammation, although further research is needed to elucidate these pathways .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by variations in its structure. Comparative studies with similar compounds reveal notable trends:
| Compound Name | Molecular Formula | Key Features | IC50 (µM) |
|---|---|---|---|
| 1-(3-Chlorophenyl)-1H-imidazole-4-carboxamide | C10H8ClN3O | Similar imidazole structure; different halogen substitution | 12.5 |
| N-(4-Chlorophenyl)-5-nitro-1H-imidazole-4-carboxamide | C11H9ClN4O3 | Nitro group substitution; potential antibacterial activity | 15.0 |
| This compound | C10H8ClN3O | Variation in phenyl substitution; similar biological activity | 10.0 |
This table highlights that the position and type of substituents on the phenyl ring can significantly affect the compound's potency against cancer cell lines.
Case Studies
Several case studies have focused on the efficacy of this compound:
- Study on Cancer Cell Lines : In vitro studies demonstrated that this compound exhibited significant cytotoxicity against HepG2 liver carcinoma cells, showing an IC50 value of approximately 10 µM, indicating promising potential as an anticancer agent .
- Anti-inflammatory Mechanism Exploration : A study investigating its role in immune modulation found that treatment with this compound enhanced the activation markers on dendritic cells, suggesting a mechanism for its anti-inflammatory effects .
Q & A
Q. What are the key steps in synthesizing 1-(2-Chlorophenyl)-1H-imidazole-4-carboxamide, and how can reaction progress be monitored?
Methodological Answer: The synthesis typically involves multi-step reactions, including:
- Coupling Reactions : Formation of the imidazole core via condensation of chlorophenyl precursors with carboxamide intermediates under controlled pH and temperature (60–80°C) .
- Substitution Reactions : Introduction of the 2-chlorophenyl group using electrophilic aromatic substitution or metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) .
Q. Monitoring Techniques :
Q. Example Reaction Conditions :
| Step | Reagents/Catalysts | Temperature | Time | Yield |
|---|---|---|---|---|
| 1 | NH₄OAc, AcOH | 80°C | 6h | 65% |
| 2 | Pd(PPh₃)₄, K₂CO₃ | 100°C | 12h | 72% |
Q. What spectroscopic methods are essential for characterizing this compound?
Methodological Answer: Critical techniques include:
Q. What safety considerations are critical when handling this compound?
Methodological Answer: Key safety protocols include:
Q. How can researchers design initial biological screening assays for this compound?
Methodological Answer:
- Target Selection : Prioritize enzymes/receptors implicated in disease pathways (e.g., kinases, GPCRs) based on structural analogs .
- In Vitro Assays :
Q. Data Interpretation :
- Compare results with positive controls (e.g., staurosporine for kinase inhibition).
- Validate hits using orthogonal assays (e.g., Western blot for target protein modulation) .
Q. How is X-ray crystallography applied to determine the compound’s structure?
Methodological Answer:
Q. Key Parameters :
| Parameter | Value |
|---|---|
| Space Group | P21/c |
| Unit Cell (Å) | a=18.56, b=9.27, c=24.72 |
| β Angle | 116.8° |
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different assays?
Methodological Answer:
- Assay Optimization : Standardize conditions (e.g., pH, temperature, cell passage number) to minimize variability .
- Meta-Analysis : Use statistical tools (e.g., ANOVA) to identify outliers or batch effects .
- Mechanistic Follow-Up : Conduct isothermal titration calorimetry (ITC) to validate binding constants (Kd) .
Case Study : Discrepancies in IC₅₀ values (e.g., 10 µM vs. 50 µM) may arise from assay sensitivity differences. Cross-validate using SPR (Surface Plasmon Resonance) for direct binding measurements .
Q. What computational methods predict the compound’s binding affinity to enzyme targets?
Methodological Answer:
- Molecular Docking (AutoDock Vina) : Simulate ligand-receptor interactions using crystal structures (PDB ID: 3ERT for kinases) .
- MD Simulations (GROMACS) : Assess binding stability over 100 ns trajectories (RMSD < 2.0 Å indicates stable complexes) .
- QSAR Models : Derive predictive equations based on substituent effects (e.g., Hammett σ values for chlorophenyl groups) .
Q. Example Output :
| Software | Predicted ΔG (kcal/mol) | Experimental IC₅₀ (µM) |
|---|---|---|
| AutoDock | -8.2 ± 0.3 | 12.5 |
Q. How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?
Methodological Answer:
- Analog Synthesis : Modify substituents (e.g., replace Cl with F or CH₃) to probe electronic/steric effects .
- Biological Testing : Compare analogs in dose-response assays (e.g., EC₅₀ shifts from 5 µM to 0.5 µM with fluorophenyl substitution) .
- Pharmacophore Mapping : Identify critical moieties (e.g., carboxamide for hydrogen bonding) using Schrödinger Phase .
Q. SAR Insights :
| Substituent | Activity Trend |
|---|---|
| 2-Cl | High (Baseline) |
| 4-F | 3x Increase |
| 3-NO₂ | Inactive |
Q. What strategies improve synthetic yield and scalability?
Methodological Answer:
- Catalyst Screening : Test Pd catalysts (e.g., PdCl₂ vs. Pd(OAc)₂) for cross-coupling efficiency .
- Solvent Optimization : Replace DMF with greener solvents (e.g., ethanol/water) to enhance atom economy .
- Flow Chemistry : Implement continuous flow reactors to reduce reaction time (from 12h to 2h) .
Case Study : Switching from batch to flow synthesis increased yield from 65% to 85% for the imidazole core .
Q. How do advanced NMR techniques elucidate dynamic molecular behavior?
Methodological Answer:
Q. Example Data :
| Proton | δ (ppm) | NOE Correlations |
|---|---|---|
| H-2 | 7.85 | H-4, H-6 (aryl) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
